molecular formula C28H25ClF3N7O2 B1684430 Nilotinib CAS No. 923288-90-8

Nilotinib

货号 B1684430
CAS 编号: 923288-90-8
分子量: 584 g/mol
InChI 键: YCBPQSYLYYBPDW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Nilotinib, also known as AMN107, is a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML). It is used to treat Philadelphia chromosome positive chronic myeloid leukemia (Ph+ CML) in adults and children who are newly diagnosed . It is also given to adults and children with Ph+ CML in chronic phase (CP) or accelerated phase (AP) who have taken other medicines (eg, imatinib, tyrosine-kinase inhibitor) but . Nilotinib is an aminopyrimidine-derivative that can be used as a selective inhibitor of tyrosine kinase receptors .


Chemical Reactions Analysis

Nilotinib inhibits the tyrosine kinase activity of the BCR-ABL protein . It fits into the ATP-binding site of the BCR-ABL protein with higher affinity than imatinib, over-riding resistance caused by mutations .


Physical And Chemical Properties Analysis

Nilotinib has a molecular formula of C28H22F3N7O and a molecular weight of 529.52 . It is soluble in DMSO at 16 mg/mL .

科研应用

1. 尼洛替尼在慢性髓系白血病中的应用

尼洛替尼是BCR-ABL酪氨酸激酶的有效选择性抑制剂,已获批用于新诊断的慢性期慢性髓系白血病(CML-CP)患者以及对伊马替尼治疗失败后进展期的CML-CP患者。研究表明,对于伊马替尼耐药或耐受不良的患者,尼洛替尼具有显著的疗效,有相当比例的患者达到主要细胞遗传学反应(CyR)和完全CyR(CCyR)。这些反应持久并有助于CML-CP患者获得有利的长期益处(Kantarjian et al., 2011) (Giles et al., 2013)

2. 尼洛替尼对阿尔茨海默病的影响

尼洛替尼已被研究其在脑脊液中的安全性、检测性以及对阿尔茨海默病生物标志物的改变潜力。这一探索基于临床前证据,表明尼洛替尼治疗可能改善阿尔茨海默病表型(Turner et al., 2020)

3. 尼洛替尼在帕金森病中的应用

尼洛替尼的研究已扩展到帕金森病(PD),研究其药代动力学和药效动力学。研究结果表明,尼洛替尼进入大脑与剂量无关,可能影响多巴胺代谢,减少血浆总α-突触核蛋白,并具有抗炎作用,因此可能有益于PD患者(Pagán et al., 2019) (Pagán et al., 2019)

4. 肝纤维化治疗

尼洛替尼在肝纤维化中显示出抗纤维化特性。它抑制了活化的肝星状细胞的增殖、迁移和α-SMA和胶原蛋白的表达,表明其具有作为抗纤维化药物的潜力(Liu et al., 2011)

5. 尼洛替尼在结直肠癌中的应用

尼洛替尼在转移性结直肠癌(mCRC)中的应用涉及抑制DDR1(胶原蛋白的激酶)和BCR磷酸化。这种方法旨在减少肿瘤细胞的侵袭和转移,为mCRC提供了一种新的治疗策略(Jeitany et al., 2018)

6. 尼洛替尼在急性淋巴细胞白血病中的应用

尼洛替尼,作为BCR-ABL酪氨酸激酶抑制剂,在急性淋巴细胞白血病(ALL)中也表现出细胞毒作用。它抑制了Ph(+)和Ph(-) ALL细胞中的MDM2,表明其在CML之外具有更广泛的治疗潜力(Zhang et al., 2014)

Safety And Hazards

Nilotinib can cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It is also advised to avoid eating, drinking, or smoking when using this product .

性质

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBPQSYLYYBPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClF3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238967
Record name Nilotinib hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nilotinib hydrochloride monohydrate

CAS RN

923288-90-8
Record name Nilotinib hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nilotinib hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NILOTINIB HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHU0N1R6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 1 L, 4-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, heating/cooling capacity, and an addition funnel was charged in sequence with 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide free base (10 g), methanol (250 mL), and 37% hydrochloric acid (1.85 g) under nitrogen purge. The mixture was heated to 42-50° C. and stirred for an additional 15 minutes. The resulting solution was filtered through a polypropylene pad, while maintaining the batch temperature above 40° C. The clear solution was transferred under nitrogen atmosphere to another 1 L, 4-neck, and round-bottom flask equipped with a mechanical stirrer, a thermometer, and heating/cooling capacity. The batch was stirred and cooled to 30° C. over a period of 30 minutes. Seeds (20 mg) were added at this temperature, and the batch was cooled to 23° C. over a period of 45 minutes. The batch was stirred for an additional 3 hours to obtain a thick white suspension. The suspension was cooled to −10° C. over a period of 1.5 hours and stirred for an additional 30 minutes. Any solid was collected by filtration and rinsed with cold (−10° C.) methanol (20 mL). The solid was dried at 50-55° C./10-20 torr for 8-16 hours to obtain 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide monohydrochloride monohydrate salt (9.8 g) as a white solid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nilotinib
Reactant of Route 2
Reactant of Route 2
Nilotinib
Reactant of Route 3
Reactant of Route 3
Nilotinib
Reactant of Route 4
Reactant of Route 4
Nilotinib
Reactant of Route 5
Reactant of Route 5
Nilotinib
Reactant of Route 6
Reactant of Route 6
Nilotinib

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。